(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a furan ring and a mesityl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the condensation of furan-2-carbaldehyde with mesitylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The furan ring and mesityl group contribute to the compound’s binding affinity and specificity. Additionally, the acrylamide moiety can form covalent bonds with nucleophilic residues in the target enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)acrylonitrile: Similar structure but with a nitrile group instead of an acrylamide moiety.
(E)-3-(furan-2-yl)acrylohydrazide: Contains a hydrazide group instead of an acrylamide moiety.
(E)-3-(furan-2-yl)-N-hydroxyacrylamide: Features a hydroxy group on the acrylamide moiety
Uniqueness
(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and binding properties. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAATQPQQAMAU-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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